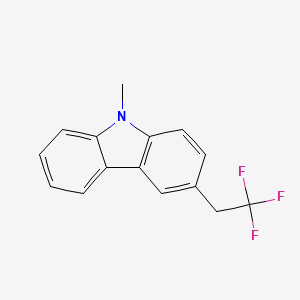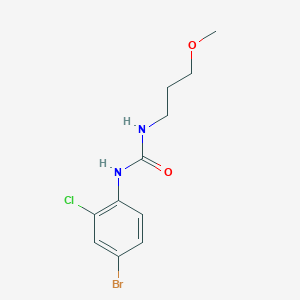
9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole
Overview
Description
9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole is a compound belonging to the carbazole family, which is a class of nitrogen-containing heteroaromatic compounds. Carbazoles are known for their diverse applications in pharmaceuticals, organic electronics, and materials science due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole can be achieved through various synthetic routes. One common method involves the Lewis acid-catalyzed ring-opening benzannulation of dihydrofuran acetals. This reaction typically uses enol ethers and α-diazo-β-indolyl-β-ketoesters as starting materials, with aluminum triflate (Al(OTf)3) as the catalyst in toluene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can yield halogenated or alkylated derivatives.
Scientific Research Applications
9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with various enzymes, receptors, and other biomolecules. For example, it may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
9-methyl-9H-carbazole: Lacks the trifluoroethyl group, which may result in different electronic and steric properties.
3-(2,2,2-trifluoroethyl)-9H-carbazole: Lacks the methyl group, which may affect its reactivity and biological activity.
9-ethyl-3-(2,2,2-trifluoroethyl)-9H-carbazole: Has an ethyl group instead of a methyl group, which may influence its physical and chemical properties
Uniqueness
The presence of both the methyl and trifluoroethyl groups in 9-methyl-3-(2,2,2-trifluoroethyl)-9H-carbazole imparts unique electronic and steric properties, making it distinct from other carbazole derivatives
Properties
IUPAC Name |
9-methyl-3-(2,2,2-trifluoroethyl)carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3N/c1-19-13-5-3-2-4-11(13)12-8-10(6-7-14(12)19)9-15(16,17)18/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUXAMNPOLBAMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CC(F)(F)F)C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Chlorophenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea](/img/structure/B4650422.png)
![methyl [(5E)-5-{3-chloro-4-[2-oxo-2-(phenylamino)ethoxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4650424.png)
![2-(4-methoxyphenyl)-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4650430.png)
![2-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B4650433.png)
![1',5'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4650439.png)
![methyl [5-(2,4-dichlorobenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4650449.png)
![N-(4-methylphenyl)-6-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4650457.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-[1-(2-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B4650459.png)
![3-(2-methoxyphenyl)-7-[(3-phenyl-2-propen-1-yl)oxy]-4H-chromen-4-one](/img/structure/B4650466.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4650471.png)
![2-{2-[(3,4-dichlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4650480.png)
![2-(2-furyl)-6-[2-oxo-2-(1-piperidinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4650492.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4650509.png)
